

Technical Guide: Mass Spectrometry Fragmentation Patterns of 2-(4-methyl-2- thiazolyl)phenol

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Compound of Interest

Compound Name:	2-(4-methyl-2-thiazolyl)Phenol
CAS No.:	118485-49-7
Cat. No.:	B13983854

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Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation behavior of **2-(4-methyl-2-thiazolyl)phenol** (MW: 191.25 Da), a bidentate ligand frequently employed in coordination chemistry and fluorescence assays.

Unlike standard spectral libraries that often present static images, this guide deconstructs the mechanistic causality of the fragmentation. It compares the target compound against its non-methylated structural analog, 2-(2-thiazolyl)phenol, to isolate the specific spectral contributions of the methyl group. Furthermore, it evaluates the utility of Electron Impact (EI) versus Electrospray Ionization (ESI) for structural elucidation in drug development workflows.

Part 1: Structural Context & Ionization Strategy

The Molecule[1][2][3]

- Compound: **2-(4-methyl-2-thiazolyl)phenol**

- Molecular Formula:

[1]

- Exact Mass: 191.0405
- Structural Features: A phenol ring linked at the ortho-position to a thiazole ring, which bears a methyl group at position 4. This structure facilitates intramolecular hydrogen bonding (O-H...N), stabilizing the molecular ion in the gas phase.

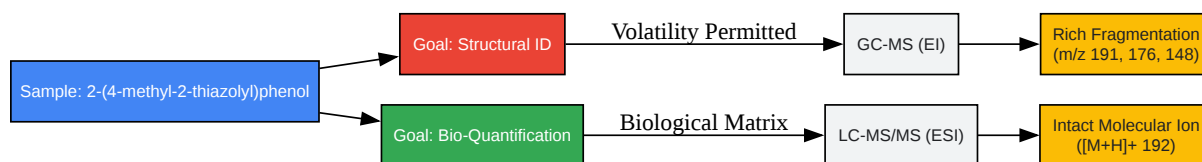
Methodological Comparison: EI vs. ESI

The choice of ionization technique dictates the observed spectral topology.

Feature	Electron Impact (EI)	Electrospray Ionization (ESI)
Energy Regime	Hard Ionization (70 eV)	Soft Ionization (Thermal/Voltage)
Dominant Species	Radical Cation (, m/z 191)	Protonated/Deprotonated Ion ()
Fragmentation	Extensive (In-source)	Minimal (Requires CID/MS/MS)
Application	Structural Fingerprinting (GC-MS)	Quantification in Biological Matrices (LC-MS)

Analytical Workflow

The following diagram illustrates the decision matrix for analyzing this ligand based on the required data output (Identification vs. Quantification).



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Figure 1: Analytical workflow selection. EI is preferred for spectral fingerprinting, while ESI is required for sensitivity in biological matrices.

Part 2: Fragmentation Mechanism Analysis (EI)

Under electron impact (70 eV), **2-(4-methyl-2-thiazolyl)phenol** undergoes a predictable decay series. The stability of the aromatic thiazole and phenol rings directs fragmentation toward substituent loss and ring cleavage.

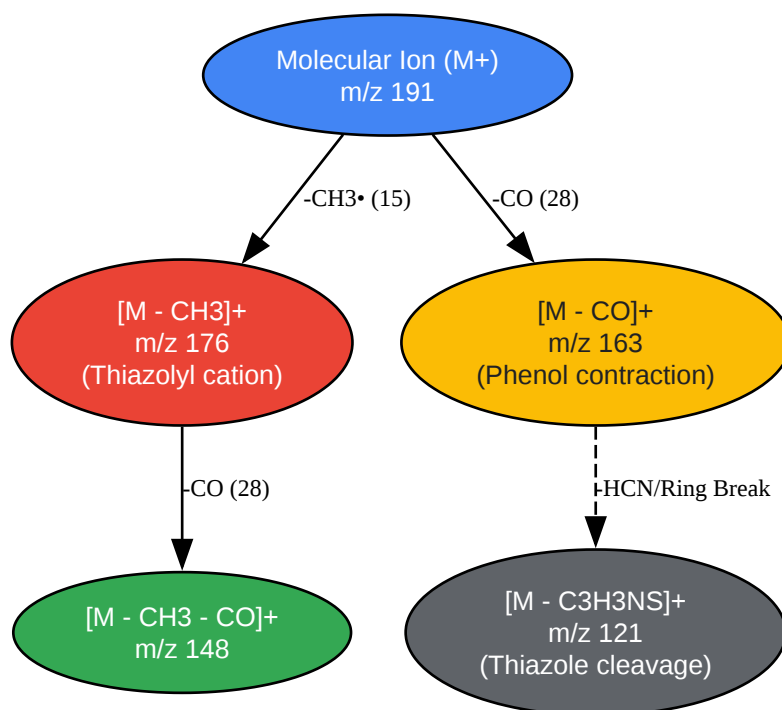
Primary Fragmentation Pathways

- Molecular Ion (m/z 191): The parent ion is prominent due to the resonance stabilization between the phenol and thiazole rings.
- Methyl Radical Loss (m/z 176):
 - Mechanism:^[2]^[3] Homolytic cleavage of the C-CH₃ bond on the thiazole ring.
 - Significance: This peak distinguishes the compound from its non-methylated analogs.
- Carbon Monoxide Loss (m/z 162) or (m/z 148):

- Mechanism:[2][3] Phenolic compounds characteristically lose CO (28 Da) to form a cyclopentadienyl-type cation.
- Pathway: m/z 191
m/z 163 (minor) or m/z 176
m/z 148 (major).
- Thiazole Ring Cleavage (HCN Loss):
 - Mechanism:[2][3] The thiazole ring can undergo Retro-Diels-Alder (RDA) type cleavage or lose HCN (27 Da), a common pathway for nitrogen heterocycles.

Visualized Fragmentation Tree

The following diagram details the specific mass transitions.



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Figure 2: Proposed fragmentation tree for **2-(4-methyl-2-thiazolyl)phenol** under 70 eV Electron Impact.

Part 3: Comparative Analysis (The Alternatives)

To validate the identity of **2-(4-methyl-2-thiazolyl)phenol**, it is crucial to compare it against its closest structural "alternative": 2-(2-thiazolyl)phenol (lacking the methyl group). This comparison highlights the spectral shift caused by the methyl substituent.

Spectral Fingerprint Comparison

Feature	Target: 2-(4-methyl-2-thiazolyl)phenol	Alternative: 2-(2-thiazolyl)phenol	Diagnostic Difference
Molecular Ion ()	m/z 191	m/z 177	Mass shift of +14 Da (Methyl group).
Base Peak Candidate	m/z 191 or 176	m/z 177	The target often shows a strong [M-15] peak; the alternative cannot lose a methyl group easily.
CO Loss Peak	m/z 163 (from parent)	m/z 149 (from parent)	Both show the characteristic phenol CO loss (-28 Da).
Thiazole Fragment	Contains Methyl (heavier)	Naked Thiazole	Low mass region (<100 Da) differs significantly.

Performance in Drug Discovery Assays

- **Target (Methylated):** The methyl group often increases lipophilicity (LogP), potentially improving membrane permeability but altering metabolic stability (susceptibility to CYP450 oxidation at the methyl group).
- **Alternative (Non-methylated):** Lacks the metabolic "soft spot" of the methyl group, potentially showing a simpler metabolic profile but lower solubility in organic mobile phases.

Part 4: Experimental Protocols

Protocol A: GC-MS Identification (EI)

Objective: Confirm structural identity and purity.

- Sample Prep: Dissolve 1 mg of compound in 1 mL Methanol or Ethyl Acetate.
- Column: DB-5MS or equivalent (30m x 0.25mm, 0.25 μ m film).
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Temperature Program:
 - Initial: 60°C (hold 1 min).
 - Ramp: 20°C/min to 280°C.
 - Final: 280°C (hold 5 min).
- MS Source: 230°C, 70 eV ionization energy.
- Scan Range: m/z 40–400.

Protocol B: LC-MS/MS Quantification (ESI)

Objective: High-sensitivity detection in biological media.

- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Ionization: ESI Positive Mode ().
- MRM Transitions (Quantification):

- Precursor: 192.1 ().
- Product 1: 177.1 (Loss of Methyl).
- Product 2: 149.1 (Combined loss of Methyl + CO).
- Note: Collision Energy (CE) must be optimized (typically 15-30 eV).

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